Methyl 3-iodo-5-methylbenzoate CAS number 5471-82-9 search
Methyl 3-iodo-5-methylbenzoate CAS number 5471-82-9 search
Methyl 3-iodo-5-methylbenzoate: Technical Guide & Application Protocol
Executive Summary
Methyl 3-iodo-5-methylbenzoate is a high-value halogenated aryl ester intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its structural uniqueness lies in the meta-positioning of the iodine and methyl substituents relative to the ester group.[1] This 1,3,5-substitution pattern makes it a critical building block for accessing sterically demanding biaryl systems via cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) where regiocontrol is paramount.[1]
Critical Note on Identification: There is a frequent discrepancy in database queries regarding this compound.
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Correct CAS for Methyl 3-iodo-5-methylbenzoate: 597563-45-6 [1][2]
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CAS 5471-82-9 (often erroneously cited) refers to Methyl 3-methyl-2-nitrobenzoate.[1]
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Action: Ensure all procurement and safety documentation references CAS 597563-45-6 to avoid dangerous synthesis errors involving nitro-compounds.
Chemical Profile & Properties[4][5][6][7][8][9][10][11][12][13]
| Property | Data | Note |
| IUPAC Name | Methyl 3-iodo-5-methylbenzoate | |
| CAS Number | 597563-45-6 | Target Compound |
| Molecular Formula | C₉H₉IO₂ | |
| Molecular Weight | 276.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure |
| Melting Point | 46–50 °C (Lit.) | Low melting solid |
| Boiling Point | ~345 °C (Predicted) | Decomposes at high temp |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |
| Storage | 2–8 °C, Protect from Light | Iodine is photosensitive |
Synthesis & Production Logic
Direct iodination of methyl 3-methylbenzoate often yields a mixture of isomers due to the directing effects of the ester (meta-director) and methyl (ortho/para-director) groups.[1] To ensure regiospecificity , the Sandmeyer Reaction route starting from 3-amino-5-methylbenzoic acid is the industry standard.[1]
Mechanism of Action (Causality):
-
Esterification: Converts the carboxylic acid to a methyl ester to increase solubility and protect the acid functionality.[3]
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Diazotization: The amino group is converted into a diazonium salt (
) using nitrous acid (generated in situ).[3] This creates an excellent leaving group ( gas).[3] -
Iodination: The addition of Potassium Iodide (KI) facilitates a radical-nucleophilic aromatic substitution (
or single electron transfer), replacing the diazonium group with iodine.[3]
Experimental Protocol: Sandmeyer Route
Reagents:
-
Methyl 3-amino-5-methylbenzoate (1.0 eq)[1]
-
Sodium Nitrite (
, 1.2 eq) -
Potassium Iodide (
, 2.0 eq) -
Hydrochloric Acid (6M HCl)
-
Acetonitrile/Water (1:1)
Step-by-Step Procedure:
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Solubilization: Dissolve Methyl 3-amino-5-methylbenzoate (10 mmol) in acetonitrile (20 mL) and cool to 0 °C in an ice bath.
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Acidification: Add 6M HCl (10 mL) dropwise. Observation: A white precipitate of the amine hydrochloride salt may form.[1]
-
Diazotization: Add a solution of
(12 mmol in 5 mL water) dropwise, maintaining temperature < 5 °C . Stir for 30 mins. Checkpoint: Solution should become clear/pale yellow. -
Iodination: Add a solution of KI (20 mmol in 10 mL water) slowly.
-
Work-up: Stir at room temperature for 2 hours. Quench with saturated Sodium Thiosulfate (
) until the iodine color disappears (turns yellow/white). -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over
, and concentrate.[1][3][4] -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis via Sandmeyer reaction ensuring 1,3,5-substitution.
Reactivity & Applications: Suzuki-Miyaura Coupling
The iodine substituent at the C3 position is highly reactive toward oxidative addition by Palladium(0), making this compound an ideal electrophile for cross-coupling.[3]
Protocol: Biaryl Synthesis
Objective: Coupling Methyl 3-iodo-5-methylbenzoate with Phenylboronic acid.
Reagents:
-
Substrate: Methyl 3-iodo-5-methylbenzoate (1.0 eq)[1]
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Inerting: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, catalyst, and base.[1][3] Seal and purge with Argon for 5 minutes.
-
Why?
poisons the Pd(0) active species and promotes homocoupling.[3]
-
-
Reaction: Heat to 80 °C for 4–6 hours.
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Monitoring: TLC (Hexane/EtOAc) should show disappearance of the starting iodide (
).[3]
-
-
Purification: Filter through Celite (removes Pd black), concentrate, and purify via silica gel chromatography.
Catalytic Cycle Visualization
Figure 2: Pd-catalyzed Suzuki-Miyaura cycle.[1] The oxidative addition (top) is facilitated by the weak C-I bond.[1]
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick).[1] |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles.[1][3] Eye wash station must be nearby.[1][3] |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood.[1][3] Avoid dust generation.[1][3] |
| Storage | Light Sensitive | Store in amber vials under inert gas (Argon/Nitrogen). |
References
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Sigma-Aldrich. Product Specification: Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6).[1][2] Retrieved from [1]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-methyl-2-nitrobenzoate (CAS 5471-82-9) - Clarification of Isomer Mismatch.[1] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the coupling protocol).
-
Krasnokutskaya, E. A., et al. (2007).[3] Uncatalyzed Synthesis of Aryl Iodides from Arenediazonium Salts.[1][3] Synthesis, 2007(1), 81-84.[1] (Basis for Sandmeyer improvements).
